molecular formula C21H22N2O6S B2887755 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034355-34-3

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2887755
CAS No.: 2034355-34-3
M. Wt: 430.48
InChI Key: PSNWMZOQXNBHTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydrobenzodioxin, which is a type of organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . Dihydrobenzodioxin derivatives have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .

Scientific Research Applications

Biological Active Sulfonamide Hybrids

Sulfonamides represent a critical class of drugs with diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide chemistry have led to the development of two-component sulfonamide hybrids, incorporating various organic compounds to enhance biological activity. These hybrids integrate moieties such as coumarin, indole, quinoline, and chalcone, demonstrating significant advances in drug design and development for enhanced therapeutic efficacy (Ghomashi et al., 2022).

Antimalarial and Antiviral Applications

Sulfonamide compounds have also been investigated for their antimalarial and potential antiviral properties against COVID-19. Through computational calculations and molecular docking studies, certain sulfonamides have demonstrated promising in vitro antimalarial activity and potential efficacy against SARS-CoV-2 by inhibiting vital proteins required for viral replication (Fahim & Ismael, 2021).

Antioxidant and Antiproliferative Properties

Novel pyrrolo[1,2-a]quinoline derivatives have been synthesized with significant antioxidant and antiproliferative properties. These compounds offer potential therapeutic avenues for diseases characterized by oxidative stress and uncontrolled cell proliferation. Their effectiveness as radical scavengers and inhibitors of specific cancer cell growth pathways highlights the versatility of sulfonamide-based compounds in addressing complex health issues (Nanjappa et al., 2015).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through a nucleophilic attack . This involves the nitrogen atom of the compound attacking an electrophilic atom on the target molecule .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit oxidative stress , suggesting potential effects on pathways related to oxidative damage and cellular stress responses.

Pharmacokinetics

The compound’s structure suggests it may be water-soluble , which could influence its absorption and distribution within the body.

Result of Action

Compounds with similar structures have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may have protective effects against cellular damage and apoptosis.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c24-17(13-1-3-18-19(11-13)29-8-7-28-18)12-22-30(26,27)16-9-14-2-4-20(25)23-6-5-15(10-16)21(14)23/h1,3,9-11,17,22,24H,2,4-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNWMZOQXNBHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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